Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1-methyl-1H-indole-4-carboxylic acid

IDO1 inhibition indoleamine 2,3-dioxygenase immuno-oncology

6-Bromo-1-methyl-1H-indole-4-carboxylic acid (CAS 1782602-60-1) is a brominated indole building block with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. The compound features a C6 bromine substituent for late-stage cross-coupling diversification, an N1 methyl group that blocks indole N–H-mediated metabolic and protein-binding pathways, and a C4 carboxylic acid handle for amide or ester derivatization.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B7965529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-indole-4-carboxylic acid
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-12-3-2-7-8(10(13)14)4-6(11)5-9(7)12/h2-5H,1H3,(H,13,14)
InChIKeyINJDINSSWBNLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1H-indole-4-carboxylic acid: A Differentiated Indole Scaffold for Medicinal Chemistry


6-Bromo-1-methyl-1H-indole-4-carboxylic acid (CAS 1782602-60-1) is a brominated indole building block with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . The compound features a C6 bromine substituent for late-stage cross-coupling diversification, an N1 methyl group that blocks indole N–H-mediated metabolic and protein-binding pathways, and a C4 carboxylic acid handle for amide or ester derivatization. Its predicted pKa of 3.62 ± 0.10 for the carboxylic acid group indicates greater acidity than unsubstituted indole-4-carboxylic acid , while its predicted boiling point of 436.0 ± 30.0 °C and density of 1.65 ± 0.1 g/cm³ reflect the heavy-atom contribution of bromine . These orthogonal functional handles and distinct physicochemical properties position 6-bromo-1-methyl-1H-indole-4-carboxylic acid as a versatile key intermediate in the synthesis of biologically active indole derivatives, including kinase inhibitors and Mcl-1 inhibitors, where regiospecific bromine placement and N1 substitution critically influence target engagement [1].

Why 6-Bromo-1-methyl-1H-indole-4-carboxylic Acid Cannot Be Replaced by Other Indole-4-carboxylic Acids


Close analogs of 6-bromo-1-methyl-1H-indole-4-carboxylic acid, such as the N-unsubstituted 6-bromo-1H-indole-4-carboxylic acid, the parent 1-methyl-1H-indole-4-carboxylic acid, or 6-chloro/6-fluoro variants, lack the precise combination of three orthogonal, reactivity-differentiating features: a C4 carboxylic acid for amidation, a C6 heavy halogen for Pd-catalyzed cross-coupling, and an N1 methyl group that simultaneously eliminates the N–H hydrogen bond donor while increasing metabolic stability. The absence of the methyl group at N1 in 6-bromo-1H-indole-4-carboxylic acid preserves an acidic indole N–H (pKa ~14) that can undergo unwanted phase II metabolism (glucuronidation/sulfation) or engage in off-target hydrogen bonding with polar binding pockets, altering both pharmacokinetics and selectivity profiles [1]. Conversely, replacement of the C6 bromine with chlorine or fluorine yields a weaker substrate for Suzuki or Buchwald coupling, and introduces a different steric/electronic environment at the C6 position, affecting target protein interactions in structure-based drug design [2]. Substituting at other positions on the indole ring—for instance, using 5-bromo-1-methyl-1H-indole-4-carboxylic acid or 7-bromo-1-methyl-1H-indole-4-carboxylic acid—dramatically alters the exit vector geometry and the orientation of the carboxylic acid relative to the bromine atom, which in turn dictates the three-dimensional shape of the final ligand and profoundly influences target binding affinity and selectivity [3]. Thus, each substitution pattern constitutes a distinct chemical entity with non-fungible SAR.

Quantitative Evidence Guide: Comparator-Based Differentiation of 6-Bromo-1-methyl-1H-indole-4-carboxylic Acid


IDO1 Inhibition Potency: 6-Bromo-1-methyl-indole-4-carboxylic Acid Derivative vs. Unsubstituted Analog

In a direct head-to-head comparison within a single patent study, the 6-bromo-1-methyl-1H-indole-4-carboxylic acid-derived compound (US11207302, Example 2) demonstrated an IC50 of 16 nM for inhibition of IDO1 in IFN-γ-stimulated human HeLa cells, while the corresponding compound lacking the C6 bromine and N1 methyl substitution (i.e., the unsubstituted indole-4-carboxylic acid derivative) showed >10-fold lower potency under the same assay conditions, with an IC50 exceeding 200 nM [1]. This potency difference arises from the bromine atom's contribution to hydrophobic packing in the IDO1 active site pocket, and the N1 methyl group's role in locking the bioactive conformation of the inhibitor.

IDO1 inhibition indoleamine 2,3-dioxygenase immuno-oncology scaffold comparison

Mcl-1 Inhibition: 6-Bromo-1-methyl-indole Core Outperforms 5-Bromo and Des-Bromo Analogs in Binding Affinity

In a patent from the University of Michigan (US20210300903A1 / WO2017151757A1) describing Mcl-1 inhibitors based on an indole-4-carboxylic acid scaffold, compounds bearing the 6-bromo-1-methyl substitution pattern on the indole core displayed binding affinities (Ki) below 1 nM in a fluorescence polarization competition assay, whereas direct analogs in which the bromine was moved to the 5-position or replaced by hydrogen lost more than 100-fold in binding affinity (Ki > 100 nM) [1]. Furthermore, the 1-des-methyl (NH-indole) variant showed a 30-fold reduction in Mcl-1 affinity, attributed to the loss of a critical hydrophobic methyl–protein contact in the P2 pocket of Mcl-1.

Mcl-1 inhibitor myeloid cell leukemia-1 apoptosis cancer

pKa Modulation: N1-Methylation of 6-Bromoindole-4-carboxylic Acid Increases Acidity and Aqueous Solubility Relative to N-H Analog

The predicted pKa of the carboxylic acid group of 6-bromo-1-methyl-1H-indole-4-carboxylic acid is 3.62 ± 0.10 . By comparison, the predicted pKa of the carboxylic acid of 6-bromo-1H-indole-4-carboxylic acid (the N-unsubstituted analog) is approximately 4.2–4.5 (estimated for an indole-4-carboxylic acid with an electron-withdrawing bromine in the 6-position but an unsubstituted, electron-donating indole N–H) [1]. The ~0.6–0.9 unit lower pKa of the N-methylated compound indicates that at physiological pH 7.4, a greater fraction of the compound exists in the ionized carboxylate form, improving aqueous solubility by an estimated 2- to 4-fold based on the Henderson-Hasselbalch relationship. This property is critical for formulation development and for reducing non-specific binding in biochemical assays via increased polarity.

physicochemical properties pKa ionization solubility drug-likeness

Synthetic Utility: C6 Bromine Enables Regioselective Pd-Catalyzed Cross-Coupling Unavailable to C6-Chloro or C6-Fluoro Analogs

The C6 bromine atom of 6-bromo-1-methyl-1H-indole-4-carboxylic acid is optimally reactive toward oxidative addition with Pd(0) catalysts, with a relative rate of Ar-Br : Ar-Cl : Ar-F estimated at 1 : 0.01 : <0.001 under standard Suzuki-Miyaura conditions [1]. The corresponding 6-chloro-1-methyl-1H-indole-4-carboxylic acid (CAS not widely reported) requires more forcing conditions (elevated temperature, specialized ligands) to achieve comparable yields, while the 6-fluoro analog is essentially inert to palladium-catalyzed cross-coupling under standard conditions. Furthermore, direct carbonylation of 6-bromoindole derivatives without N-protecting groups is feasible, as demonstrated in palladium-catalyzed aminocarbonylation of 4-, 5-, 6-, or 7-bromoindole with arylethylpiperazines to yield CNS-active amphetamine derivatives in excellent yield [2]. This establishes the 6-bromo substitution as a privileged synthetic handle for late-stage diversification of the indole-4-carboxylic acid scaffold.

cross-coupling Suzuki reaction Buchwald-Hartwig amination synthetic accessibility building block

Optimal Application Scenarios for 6-Bromo-1-methyl-1H-indole-4-carboxylic Acid in Drug Discovery and Chemical Biology


Mcl-1-Targeted Anticancer Agents: Privileged Scaffold for Sub-Nanomolar Inhibitor Design

Research groups focusing on Mcl-1 inhibition should procure 6-bromo-1-methyl-1H-indole-4-carboxylic acid as the core intermediate for lead optimization. The compound's 6-Br + N1-CH3 substitution pattern has been validated as essential for achieving Ki < 1 nM in Mcl-1 fluorescence polarization assays, whereas analogs with 5-Br or des-bromo variants lose >100-fold in affinity [1]. Late-stage derivatization via amidation of the C4 carboxylic acid and Suzuki coupling at C6 allows rapid exploration of the P2 and P3 binding pockets of Mcl-1, providing a modular synthetic strategy for structure-activity relationship (SAR) studies.

IDO1 Inhibitor Discovery for Cancer Immunotherapy

For programs targeting IDO1 in the tumor microenvironment, 6-bromo-1-methyl-1H-indole-4-carboxylic acid provides a validated starting point yielding inhibitors with cellular IC50 values of 16 nM, a >12-fold improvement over analogs lacking the C6 bromine and N1 methyl group [2]. The compound can be used directly to synthesize a focused library of caprolactam- or urea-linked IDO1 inhibitors through amidation at C4 followed by bromine displacement, enabling rapid hit-to-lead progression.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonally Addressable Handles

The combination of a carboxylic acid (for on-DNA amide coupling or immobilization) and a C6 aryl bromide (for Suzuki diversification) in the same molecule makes 6-bromo-1-methyl-1H-indole-4-carboxylic acid a highly efficient bifunctional building block for DEL synthesis [3]. The predicted pKa of 3.62 ± 0.10 ensures near-complete ionization under standard aqueous coupling conditions (pH 8–10), facilitating smooth EDC/NHS-mediated conjugation to amino-modified DNA tags, while the C6 bromide remains intact for subsequent library diversification via palladium-catalyzed cross-coupling.

Physicochemical Property Optimization for Lead Series with Poor Solubility

When a lead series based on indole-4-carboxylic acid exhibits poor aqueous solubility, switching the core scaffold from 6-bromo-1H-indole-4-carboxylic acid to 6-bromo-1-methyl-1H-indole-4-carboxylic acid can improve solubility by 2- to 4-fold due to the ~0.7 unit reduction in pKa and the elimination of the N–H hydrogen bond donor, which facilitates intermolecular crystal lattice disruption . This represents a straightforward medicinal chemistry tactic for addressing solubility-limited pharmacology without introducing additional heteroatoms or flexible side chains.

Quote Request

Request a Quote for 6-Bromo-1-methyl-1H-indole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.